1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyridine family and is characterized by the presence of a methoxyphenyl group, two methyl groups, and a carbonitrile group attached to a pyrrolo[2,3-b]pyridine core.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 2,4-pentanedione to form a chalcone intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of a base, such as piperidine, to yield the desired pyrrolo[2,3-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonitrile groups to amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include bases like piperidine, solvents such as ethanol, and catalysts like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds also possess a heterocyclic structure and have been widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxyphenyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-8-12(2)19-17-16(11)13(9-18)10-20(17)14-4-6-15(21-3)7-5-14/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFNBQKYVGVQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312412 | |
Record name | 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59661-47-1 | |
Record name | NSC254170 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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